![molecular formula C12H23N3O2 B2629040 Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate CAS No. 1823524-06-6](/img/structure/B2629040.png)

Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

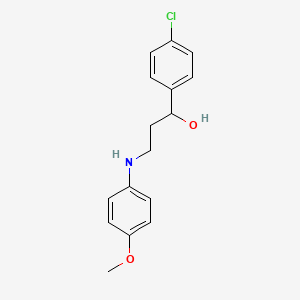

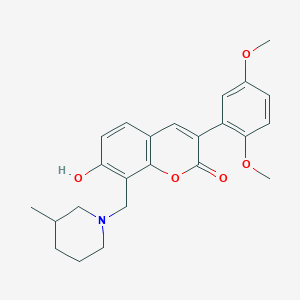

Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C12H23N3O2 . It has a molecular weight of 241.33 . The compound is typically a pale-yellow to yellow-brown sticky oil to solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O2/c1-11(2,3)17-10(16)15-6-5-13-12(9-15)7-14(4)8-12/h13H,5-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is predicted to have a boiling point of 337.5±42.0 °C and a density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 11.00±0.20 .Aplicaciones Científicas De Investigación

Decomposition and Environmental Impact

- Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : A study explored the use of radio frequency (RF) plasma reactors for the decomposition of MTBE, suggesting potential applications in environmental remediation and pollution control (Hsieh et al., 2011).

Thermophysical Properties

- Review of Thermophysical Property Measurements : Focused on mixtures containing MTBE and other ethers, this work is indicative of research into the physical properties of ether compounds, which may be relevant for industrial and environmental applications (Marsh et al., 1999).

Environmental Behavior and Fate

- Review of the Environmental Behavior and Fate of Methyl Tert‐Butyl Ether : This review provides comprehensive insights into the environmental fate of MTBE, including its solubility in water, transport through groundwater, and atmospheric degradation (Squillace et al., 1997).

Membrane Purification

- Application of Polymer Membranes for Purification of Fuel Oxygenated Additive : Discusses the use of polymer membranes for the separation of MTBE from methanol, highlighting potential applications in purification technologies (Pulyalina et al., 2020).

Biodegradation and Remediation

- Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : Summarizes knowledge on the biodegradation of ETBE, a compound related to MTBE, in soil and groundwater, demonstrating interest in microbial degradation pathways and remediation efforts (Thornton et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and carries the signal word 'Warning’ . Hazard statements associated with it include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)15-8-12(9-15)7-13-5-6-14(12)4/h13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHLSXMXMZDTEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)

![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)

![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2628972.png)

![[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2628973.png)

![Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628975.png)